

Using Basic Yellow 11 for staining acrylic fibers in material science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic Yellow 11*

Cat. No.: *B1668945*

[Get Quote](#)

Application Notes: Staining Acrylic Fibers with Basic Yellow 11

Introduction

Basic Yellow 11 (C.I. 48055) is a cationic dye belonging to the methine class.^[1] Its molecular formula is $C_{21}H_{25}ClN_2O_2$ and it has a molecular weight of 372.89 g/mol.^[2] As a cationic dye, it carries a positive charge in solution, making it highly effective for dyeing acrylic fibers.^[3] Acrylic fibers are synthetic polymers that typically contain anionic groups, such as sulfonate ($-SO_3^-$) or carboxylate ($-COO^-$), incorporated as co-monomers to improve dyeability.^{[3][4]} The staining mechanism relies on a strong electrostatic attraction between the positively charged dye cations and these negatively charged sites within the fiber, forming stable ionic bonds (salt linkages).^{[5][6]}

The dyeing process is highly dependent on temperature. The diffusion of the dye into the fiber matrix occurs effectively only when the temperature exceeds the glass transition temperature (T_g) of the acrylic fiber, which is typically between 70-80°C.^{[3][7]} Below this temperature, the polymer structure is too compact to allow significant dye penetration.^[7] The process is usually carried out in a weakly acidic dyebath (pH 4.5-5.0), which helps to control the dye uptake and achieve a level (uniform) staining.^{[5][6]}

Key Properties of **Basic Yellow 11**:

- Appearance: Yellow powder with a slight greenish hue.[8]
- Solubility: Slightly soluble in cold water, but readily soluble in hot water and ethanol.[1]
- Application: Primarily used for dyeing acrylic fibers, but also applicable to modified polyester, acetate, and PVC fibers.[1][3]
- Shade: Produces a brilliant, vibrant yellow color.[1]

Quantitative Data: Fastness Properties of Basic Yellow 11

The following table summarizes the colorfastness properties of acrylic fibers dyed with **Basic Yellow 11**, evaluated according to ISO and AATCC standards. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.[1][9]

Fastness Test	Standard	Rating	Description of Performance
Light Fastness	ISO	6	Good resistance to fading upon light exposure.
Light Fastness	AATCC	7	Very good resistance to fading upon light exposure.
Perspiration Fastness (Fading)	ISO	4-5	High resistance to color change from perspiration.
Perspiration Fastness (Staining)	ISO	4-5	High resistance to transferring color to other fabrics due to perspiration.
Perspiration Fastness (Fading)	AATCC	5	Excellent resistance to color change from perspiration.
Perspiration Fastness (Staining)	AATCC	5	Excellent resistance to transferring color to other fabrics due to perspiration.
Soaping (Fading)	ISO	4	Good resistance to color change during washing.
Soaping (Staining)	ISO	4-5	High resistance to transferring color during washing.
Ironing Fastness (Fading)	ISO	4-5	High resistance to color change from ironing.

Ironing Fastness (Staining)	ISO	4	Good resistance to transferring color during ironing.
--------------------------------	-----	---	---

Data sourced from World Dye Variety.[\[1\]](#)

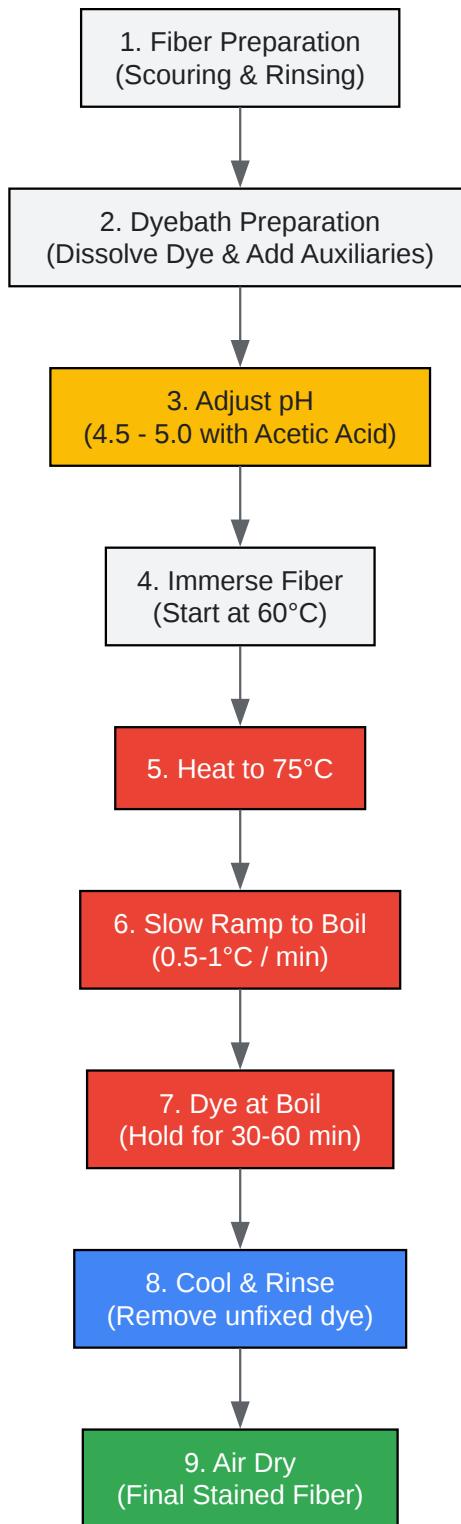
Experimental Protocol: Staining Acrylic Fibers

This protocol details the procedure for staining acrylic fibers with **Basic Yellow 11** in a laboratory setting.

Materials and Reagents:

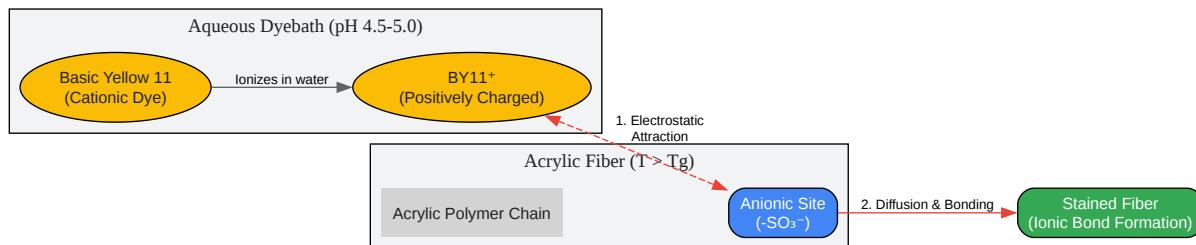
- Acrylic fiber sample
- **Basic Yellow 11** (C.I. 48055)
- Glacial Acetic Acid (CH_3COOH)
- Sodium Acetate (CH_3COONa)
- Glauber's Salt ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) (Optional, as a leveling agent)
- Distilled or deionized water
- Beakers
- Heating mantle or water bath with temperature control
- Stirring rod
- pH meter or pH indicator strips

Procedure:


- Prepare the Acrylic Fiber:
 - Weigh the dry acrylic fiber sample.

- Scour the fiber by washing it with a solution containing a non-ionic detergent at 45-50°C for 15-20 minutes to remove any impurities or finishes.
- Rinse the fiber thoroughly with distilled water and allow it to air dry or use it directly in the wet state.
- Prepare the Dyebath:
 - Calculate the required amount of dye and chemicals based on the weight of the fiber (o.w.f). A typical concentration for **Basic Yellow 11** is 1-2% o.w.f.
 - In a beaker, create a paste of the required **Basic Yellow 11** powder with a small amount of glacial acetic acid.[6]
 - Add hot water (approx. 80°C) to the paste and stir until the dye is completely dissolved.
 - Fill a larger beaker (the dyebath) with the required volume of distilled water to achieve a liquor ratio (the ratio of the weight of the solution to the weight of the fiber) of approximately 40:1.
 - Add the dissolved dye solution to the dyebath.
 - Add auxiliaries to the dyebath:
 - Acetic Acid: To adjust the pH to 4.5 - 5.0.[5]
 - Sodium Acetate: As a buffering agent to maintain the pH.[5]
 - Glauber's Salt (Optional): 5-10% o.w.f. can be added to act as a leveling agent.[5]
 - Stir the dyebath thoroughly to ensure a homogenous solution.
- Dyeing Process:
 - Immerse the wet acrylic fiber sample into the dyebath at an initial temperature of around 60°C.[3]
 - Begin heating the dyebath. Raise the temperature rapidly to 70-75°C.[3]

- Once this range is reached, increase the temperature slowly and steadily at a rate of 0.5 - 1°C per minute. This controlled ramp-up is crucial for achieving a level dyeing by managing the dye absorption rate as the fiber passes its glass transition temperature.[3]
- Continue heating until the dyebath reaches boiling point (approx. 100°C).
- Hold the temperature at the boil for 30-60 minutes, stirring occasionally to ensure even dye penetration.[3]


- Rinsing and Drying:
 - After the dyeing period, turn off the heat and allow the dyebath to cool down gradually.
 - Remove the fiber sample from the dyebath.
 - Rinse the dyed fiber under running cold water until the water runs clear, removing any unfixed dye from the surface.
 - Finally, air dry the stained acrylic fiber sample at room temperature.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining acrylic fibers.

[Click to download full resolution via product page](#)

Caption: Staining mechanism of acrylic fiber with a cationic dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Basic Yellow 11 | C21H25ClN2O2 | CID 6436295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. textilelearner.net [textilelearner.net]
- 4. Dyeing of acrylic fibre | PPT [slideshare.net]
- 5. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 6. scribd.com [scribd.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. BASIC YELLOW 11 | 4208-80-4 [chemicalbook.com]
- 9. intouch-quality.com [intouch-quality.com]
- To cite this document: BenchChem. [Using Basic Yellow 11 for staining acrylic fibers in material science]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668945#using-basic-yellow-11-for-staining-acrylic-fibers-in-material-science>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com